molecular formula C18H18N2O4S B1677051 NVP-QAV680 CAS No. 872365-16-7

NVP-QAV680

Cat. No.: B1677051
CAS No.: 872365-16-7
M. Wt: 358.4 g/mol
InChI Key: YOPFAMROKXHVCQ-UHFFFAOYSA-N
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Description

QAV-680, also known as NVP-QAV680, is a small molecule compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. QAV-680 has been investigated for its potential therapeutic applications, particularly as a potent and selective antagonist of the CRTh2 receptor (Prostaglandin D2 receptor 2). This receptor is involved in the activation of eosinophils and Th2 lymphocytes, which play a role in allergic diseases such as asthma and allergic rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QAV-680 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyridine core and the introduction of functional groups to achieve the desired biological activity. The synthetic route typically involves:

Industrial Production Methods

Industrial production of QAV-680 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

QAV-680 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: As a model compound for studying pyrrolopyridine chemistry and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating immune responses by targeting the CRTh2 receptor.

    Medicine: Explored as a potential therapeutic agent for treating allergic diseases such as asthma and allergic rhinitis.

    Industry: Potential applications in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of QAV-680

QAV-680 is unique due to its high selectivity and potency as a CRTh2 receptor antagonist. It has shown promising results in preclinical studies for its ability to inhibit eosinophil and Th2 lymphocyte activation, making it a potential candidate for treating allergic diseases .

Properties

IUPAC Name

2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFAMROKXHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-16-7
Record name NVP-QAV-680
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QAV-680
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QAV-680
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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